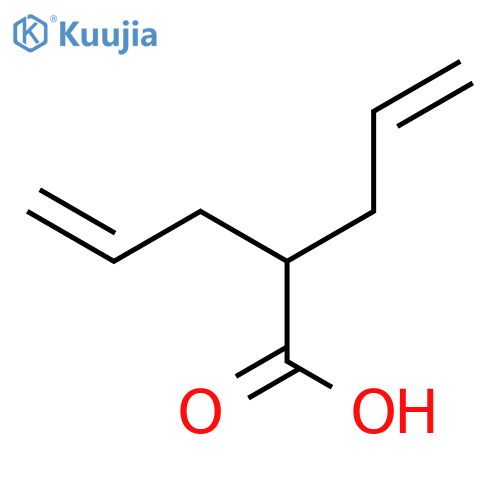Cas no 99-67-2 (Diallylacetic Acid)

Diallylacetic Acid structure
商品名:Diallylacetic Acid
Diallylacetic Acid 化学的及び物理的性質
名前と識別子
-
- 2-Allylpent-4-enoic acid
- Valproic Acid Related Compound A
- 2-ALLYL-4-PENTENOIC ACID
- DIALLYL ACETIC ACID
- Diallyl Acetic Acid (Valproic Acid RCA)
- 2-allyl-4-pentenoicaci
- 2-prop-2-enylpent-4-enoic acid
- 2-PROPENE-PENT-4-ENOICACID
- 4-PENTENOICACID,2-ALLYL
- bis-allyl acetic acid
- Di-2-propenylacetic acid
- pent-4-enoic acid allyl ester
- prop-2-enyl pent-4-enoate
- 2-(2-Propenyl)-4-pentenoic acid
- Diallylacetic acid
- .ALPHA.,.ALPHA.-DIALLYLACETIC ACID
- AKOS006279859
- F19223
- BRN 1702223
- 4-Pentenoic acid, 2-(2-propenyl)-
- 2-Propenyl-4-pentenoic acid
- 1,6-HEPTADIENE-4-CARBOXYLIC ACID
- DS-8463
- 4283Q9901Q
- EN300-106643
- alpha,alpha-Diallylacetic acid
- 4,4'-Dien-valproic acid
- 2-Allylpent-4-enoicacid
- Diallyl-acetic acid
- OKJQSUPURXTNME-UHFFFAOYSA-N
- 4-PENTENOIC ACID, 2-(2-PROPEN-1-YL)-
- Q27258507
- 4-Pentenoic acid, 2-allyl-
- A858437
- 2-(prop-2-en-1-yl)pent-4-enoic acid
- SCHEMBL891727
- Diallylessigsaure
- 99-67-2
- UNII-4283Q9901Q
- Z1198157966
- MFCD01709129
- 3-02-00-01467 (Beilstein Handbook Reference)
- DB-251321
- Diallylacetic Acid
-
- MDL: MFCD01709129
- インチ: InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h3-4,7H,1-2,5-6H2,(H,9,10)
- InChIKey: OKJQSUPURXTNME-UHFFFAOYSA-N
- ほほえんだ: C=CCC(CC=C)C(=O)O
計算された属性
- せいみつぶんしりょう: 140.08400
- どういたいしつりょう: 140.08373
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 0.961
- ゆうかいてん: 48 ºC
- ふってん: 155.6°Cat760mmHg
- フラッシュポイント: 56.4°C
- 屈折率: 1.436
- PSA: 37.30000
- LogP: 1.83940
Diallylacetic Acid セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H302
- 警告文: P301+P312+P330
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
-
危険物標識:

- ちょぞうじょうけん:Sealed in dry,2-8°C(BD267657)
Diallylacetic Acid 税関データ
- 税関コード:2916190090
- 税関データ:
中国税関コード:
2916190090概要:
2916190090他の不飽和無環モノカルボン酸(その酸無水物/ハロゲン化アシル、過酸化物及び過酸素酸及びその誘導体を含む)。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2916190090不飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%
Diallylacetic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-106643-0.5g |
2-(prop-2-en-1-yl)pent-4-enoic acid |
99-67-2 | 95% | 0.5g |
$303.0 | 2023-10-28 | |
| eNovation Chemicals LLC | D957372-250mg |
2-Allylpent-4-enoic acid |
99-67-2 | 95+% | 250mg |
$170 | 2024-06-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109833-1g |
Diallylacetic acid |
99-67-2 | 98% | 1g |
¥2898.00 | 2024-04-23 | |
| Enamine | EN300-106643-0.25g |
2-(prop-2-en-1-yl)pent-4-enoic acid |
99-67-2 | 95% | 0.25g |
$192.0 | 2023-10-28 | |
| TRC | D416010-1g |
Diallylacetic Acid |
99-67-2 | 1g |
$1341.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A847335-100mg |
2-Allylpent-4-enoic acid |
99-67-2 | 95% | 100mg |
1,052.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1652-0.5ML |
Diallylacetic Acid |
99-67-2 | 0.5ml |
¥6917.52 | 2023-10-14 | ||
| abcr | AB441850-250 mg |
2-Allylpent-4-enoic acid, 95%; . |
99-67-2 | 95% | 250MG |
€261.70 | 2022-03-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1708729-0.25ML |
99-67-2 | 0.25ML |
¥10117.6 | 2023-04-12 | |||
| Enamine | EN300-106643-10.0g |
2-(prop-2-en-1-yl)pent-4-enoic acid |
99-67-2 | 95% | 10g |
$2172.0 | 2023-05-03 |
Diallylacetic Acid 関連文献
-
Zhi-Guo Gu,Jing-Jing Na,Bao-Xiang Wang,Hong-Ping Xiao,Zaijun Li CrystEngComm 2011 13 6415
-
Ansgar Bokel,Michael C. Hutter,Vlada B. Urlacher Chem. Commun. 2021 57 520
-
3. Organic chemistry
-
4. Abstracts of the Proceedings of the Chemical Society, Vol. 2, Nos. 16–30, January–December 1886
-
5. Organic chemistry
99-67-2 (Diallylacetic Acid) 関連製品
- 16386-93-9(2,2-dimethylpent-4-enoic acid)
- 1575-74-2(2-Methyl-4-pentenoic Acid)
- 58203-68-2(2,2-dimethylhex-5-enoic acid)
- 1575-72-0((+/-)-2-Propyl-4-pentenoic Acid)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:99-67-2)Diallylacetic Acid

清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):159.0/377.0/1148.0